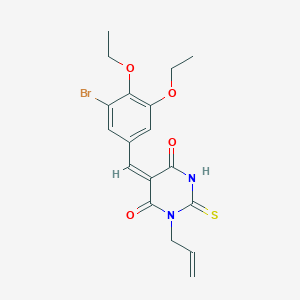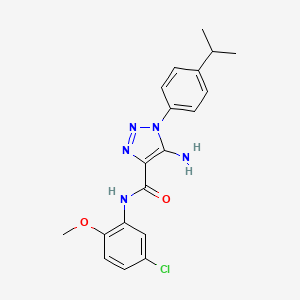
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as BTEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BTEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of receptor found in the brain that plays a key role in regulating synaptic plasticity, learning, and memory.
作用机制
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole works by binding to the allosteric site of mGluR5, which enhances the receptor's activity and leads to increased synaptic plasticity and improved cognitive function. This mechanism of action is different from traditional drugs that target the orthosteric site of the receptor and can lead to unwanted side effects.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons and is believed to be the basis of learning and memory. 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole also increases the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is its selectivity for mGluR5, which reduces the risk of off-target effects. 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole also has a long half-life, which allows for sustained activity and makes it suitable for chronic treatment. However, 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can be difficult to synthesize and is relatively expensive, which can limit its use in certain experiments.
未来方向
There are several future directions for 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole research. One area of interest is the development of more potent and selective mGluR5 modulators that can be used for the treatment of neurological disorders. Another direction is the investigation of the role of mGluR5 in other brain regions and its potential for modulating other neurotransmitter systems. Finally, 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole could be used as a tool for studying the mechanisms underlying synaptic plasticity and cognitive function.
合成方法
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can be synthesized using a multi-step process that involves the reaction of 3-bromophenylboronic acid, 4-ethoxyphenylboronic acid, and 2-thiophenylboronic acid with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole.
科学研究应用
1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance synaptic plasticity, improve cognitive function, and reduce symptoms of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(3-bromophenyl)-3-(4-ethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of traumatic brain injury and stroke.
属性
IUPAC Name |
2-(3-bromophenyl)-5-(4-ethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2OS/c1-2-25-18-10-8-15(9-11-18)19-14-20(21-7-4-12-26-21)24(23-19)17-6-3-5-16(22)13-17/h3-13,20H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCWVZRQWOZYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)



![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)
![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)